![molecular formula C8H9BrO2S B3040069 2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane CAS No. 152538-51-7](/img/structure/B3040069.png)
2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane, focusing on six unique fields:
Organic Synthesis
2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane is often used as an intermediate in organic synthesis. Its unique structure, featuring both a bromine atom and a thiophene ring, makes it a valuable building block for creating more complex molecules. This compound can undergo various reactions, such as Suzuki coupling, to form new carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the development of new drugs. The thiophene ring is a common motif in many biologically active molecules, and the presence of the bromine atom allows for further functionalization. Researchers can modify this compound to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent .
Material Science
2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane is also significant in material science, particularly in the development of conductive polymers. Thiophene-based polymers are known for their excellent electrical conductivity and stability. This compound can be polymerized to create materials for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Chemical Sensors
The compound’s unique electronic properties make it suitable for use in chemical sensors. Thiophene derivatives are often employed in the design of sensors due to their ability to interact with various analytes. 2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane can be used to develop sensors for detecting gases, ions, or other chemical substances, providing high sensitivity and selectivity .
Photophysical Studies
Researchers use this compound in photophysical studies to understand the behavior of light-absorbing materials. The thiophene ring’s conjugated system allows for efficient absorption and emission of light, making it a valuable subject in the study of photoluminescence and other optical properties. These studies can lead to the development of new materials for optoelectronic applications .
Catalysis
In the field of catalysis, 2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane can serve as a ligand or a precursor to catalysts. Its structure allows it to coordinate with metals, forming complexes that can catalyze various chemical reactions. These catalysts are essential in industrial processes, including the production of fine chemicals and pharmaceuticals.
ChemSpider Sigma-Aldrich SpringerLink ChemSpider SpringerLink : Sigma-Aldrich
properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-methyl-1,3-dioxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-8(10-2-3-11-8)7-4-6(9)5-12-7/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYQSBZJYOVSOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CS2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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